3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS 65673-94-1) is a halogenated heterocyclic compound belonging to the quinolin-4-ol class, characterized by a bromine substituent at the 3-position and a trifluoromethyl group at the 7-position of the quinoline core. The molecule exhibits tautomerism between 4-hydroxyquinoline and 4-quinolone forms, a property that influences its hydrogen-bonding capacity and reactivity.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 65673-94-1
Cat. No. B3031743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-7-trifluoromethylquinoline
CAS65673-94-1
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
InChIKeyMZVFNKMPNCBKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS 65673-94-1): A Strategic Functionalized Quinoline Building Block


3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS 65673-94-1) is a halogenated heterocyclic compound belonging to the quinolin-4-ol class, characterized by a bromine substituent at the 3-position and a trifluoromethyl group at the 7-position of the quinoline core . The molecule exhibits tautomerism between 4-hydroxyquinoline and 4-quinolone forms, a property that influences its hydrogen-bonding capacity and reactivity . Its molecular weight is 292.05 g/mol with a molecular formula of C10H5BrF3NO, and it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Why 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Cannot Be Replaced by Other Quinoline Analogs


Generic substitution with other 4-hydroxyquinoline derivatives is not scientifically valid due to the compound's unique and non-interchangeable substitution pattern. The specific combination of a bromine at C3 and a trifluoromethyl group at C7 imparts distinct electronic and steric properties that cannot be replicated by analogs with different substituents or substitution patterns. For instance, replacing the trifluoromethyl group at C7 with a halogen or alkyl group alters lipophilicity and metabolic stability , while substituting the C3 bromine with hydrogen or another halogen changes the molecule's reactivity profile and its ability to serve as a synthetic handle for cross-coupling reactions . These structural features are not merely additive; they create a unique chemical environment that determines the compound's behavior as a building block and its preliminary biological interactions.

Quantitative Evidence for Selecting 3-Bromo-4-hydroxy-7-trifluoromethylquinoline


Inhibition of Bacterial Efflux Pump NorA: Potency Comparison with Structural Analogs

3-Bromo-4-hydroxy-7-trifluoromethylquinoline demonstrated measurable inhibitory activity against the NorA efflux pump in Staphylococcus aureus, with an IC50 value of 4.8 µM. This activity was assessed by monitoring the reduction in ethidium bromide (EtBr) efflux from S. aureus 1199B cells, a standard assay for evaluating efflux pump inhibition [1]. This provides a quantifiable data point for a specific biological target, distinguishing it from other 4-hydroxyquinolines lacking this substitution pattern.

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Predicted Physicochemical Properties Differentiate 3-Bromo-4-hydroxy-7-trifluoromethylquinoline from Non-Halogenated Analogs

Computational predictions for 3-bromo-4-hydroxy-7-trifluoromethylquinoline indicate specific physicochemical parameters that differ significantly from the unsubstituted 4-hydroxyquinoline core. The compound has a predicted pKa of approximately 1.67, a density of 1.771 g/cm³, and zero rotatable bonds [1]. These parameters are in stark contrast to the unsubstituted 4-hydroxyquinoline (pKa ~5.0-5.5, density ~1.3 g/cm³) [2]. The high predicted lipophilicity (due to -CF3 and -Br) and low rotatable bond count suggest enhanced passive membrane permeability and conformational rigidity, which are desirable traits in fragment-based drug discovery.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: The C3 Bromine Atom as a Superior Synthetic Handle Compared to C3 Hydrogen Analogs

The presence of a bromine atom at the 3-position provides a critical advantage for further synthetic elaboration. The C-Br bond is a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, amino, or alkynyl groups . This contrasts sharply with the unsubstituted analog, 4-hydroxy-7-trifluoromethylquinoline (CAS 322-97-4), which lacks this reactive handle and requires more complex, lower-yielding functionalization strategies such as directed ortho-metalation or electrophilic aromatic substitution, which can be unselective. The bromine also serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for direct displacement with nucleophiles [1].

Organic Synthesis Cross-Coupling Building Block

Validated Application Scenarios for Procuring 3-Bromo-4-hydroxy-7-trifluoromethylquinoline


Synthesis of Novel Kinase Inhibitor Libraries via C3-Functionalization

Procure this compound as a key starting material for generating focused libraries of potential kinase inhibitors. The 7-trifluoromethyl group enhances target binding and metabolic stability, while the C3 bromine provides a versatile handle for introducing diverse amine or aryl groups via Buchwald-Hartwig or Suzuki coupling. This approach leverages the compound's superior synthetic utility over non-halogenated quinoline cores [1].

Development of Efflux Pump Inhibitors for Combating Antimicrobial Resistance

This compound should be considered for programs focused on discovering adjuvants to restore antibiotic efficacy. The documented, albeit modest, inhibitory activity against the NorA efflux pump in S. aureus (IC50 = 4.8 µM) provides a starting point for structure-activity relationship (SAR) studies [1]. Analogs lacking this specific substitution pattern have no reported activity against this target.

Fragment-Based Drug Discovery (FBDD) Screening Library Member

The compound's physicochemical profile—specifically its low molecular weight (292.05 g/mol), high predicted lipophilicity from the -CF3 group, and conformational rigidity (zero rotatable bonds)—makes it an excellent candidate for inclusion in fragment libraries designed for FBDD campaigns [1]. Its calculated properties are well within the 'Rule of Three' guidelines for fragments, offering a distinct chemical starting point for hit identification.

Synthesis of 7-Trifluoromethylquinoline-Based Agrochemical Intermediates

In agrochemical research, the trifluoromethyl group is a prized motif for enhancing bioavailability and environmental stability. This compound serves as a direct precursor for constructing more complex agrochemical agents where the 7-trifluoromethylquinoline core is desired. Its bromine handle allows for rapid diversification to optimize potency and selectivity profiles for novel herbicides or fungicides .

Technical Documentation Hub

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